molecular formula C49H70N12O9S2 B10830905 (2R,4S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[[4-(4-acetyl-1,4-diazepan-1-yl)-6-(2-thiophen-2-ylethylamino)-1,3,5-triazin-2-yl]-methylamino]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

(2R,4S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[[4-(4-acetyl-1,4-diazepan-1-yl)-6-(2-thiophen-2-ylethylamino)-1,3,5-triazin-2-yl]-methylamino]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Cat. No.: B10830905
M. Wt: 1035.3 g/mol
InChI Key: IXTMPMLKABNFTQ-LLIFGLRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compound C004019 is a small-molecule proteolysis-targeting chimera (PROTAC) designed to selectively promote the degradation of tau proteins. Tau proteins are associated with neurodegenerative diseases such as Alzheimer’s disease. By targeting tau proteins for degradation, C004019 aims to reduce tau burden and improve cognitive functions in Alzheimer’s disease and related tauopathies .

Preparation Methods

Synthetic Routes and Reaction Conditions: C004019 is synthesized through a series of chemical reactions that involve the formation of a triazole-based tau binder moiety and the recruitment of von Hippel-Lindau (VHL) E3-ligase. The synthesis involves multiple steps, including the formation of linkers and the attachment of functional groups to achieve the desired molecular structure .

Industrial Production Methods: The industrial production of C004019 involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as chromatography to isolate the final product. The compound is then subjected to quality control measures to confirm its chemical identity and purity .

Mechanism of Action

C004019 exerts its effects through the following mechanism:

Comparison with Similar Compounds

    C004020: Another PROTAC targeting tau proteins with a similar mechanism of action.

    C004021: A compound designed to degrade amyloid-beta proteins, another target in Alzheimer’s disease research.

Uniqueness of C004019: C004019 is unique in its ability to selectively promote the degradation of tau proteins through the recruitment of VHL E3-ligase. This selective degradation mechanism distinguishes it from other compounds targeting tau proteins or amyloid-beta proteins .

Properties

Molecular Formula

C49H70N12O9S2

Molecular Weight

1035.3 g/mol

IUPAC Name

(2R,4S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[[4-(4-acetyl-1,4-diazepan-1-yl)-6-(2-thiophen-2-ylethylamino)-1,3,5-triazin-2-yl]-methylamino]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C49H70N12O9S2/c1-33-42(72-32-53-33)36-12-10-35(11-13-36)28-52-44(66)39-27-37(63)29-61(39)45(67)43(49(3,4)5)54-41(65)31-70-25-24-69-23-22-68-21-16-50-40(64)30-58(6)47-55-46(51-15-14-38-9-7-26-71-38)56-48(57-47)60-18-8-17-59(19-20-60)34(2)62/h7,9-13,26,32,37,39,43,63H,8,14-25,27-31H2,1-6H3,(H,50,64)(H,52,66)(H,54,65)(H,51,55,56,57)/t37-,39+,43+/m0/s1

InChI Key

IXTMPMLKABNFTQ-LLIFGLRNSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)CN(C)C4=NC(=NC(=N4)N5CCCN(CC5)C(=O)C)NCCC6=CC=CS6)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)CN(C)C4=NC(=NC(=N4)N5CCCN(CC5)C(=O)C)NCCC6=CC=CS6)O

Origin of Product

United States

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